
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is a chemical compound with the molecular formula C14H21N3O3 It is a derivative of pyridine, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-dibromobutane and ammonia.
Introduction of the Boc Protecting Group: The pyrrolidine ring is then protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Methoxylation of Pyridine: The methoxy group is introduced onto the pyridine ring through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Coupling Reaction: The protected pyrrolidine ring is coupled with the methoxypyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable catalyst for methoxylation.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
- 5-(1-Boc-3-pyrrolidinyl)pyrimidine
- 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile
- 4-(1-Boc-3-pyrrolidinyl)quinoline
Uniqueness
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is unique due to the presence of both a Boc-protected pyrrolidine ring and a methoxy group on the pyridine ring
属性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC 名称 |
tert-butyl 3-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-12(10-17)11-5-6-13(19-4)16-9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
InChI 键 |
FGXCCDNFNGCECR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



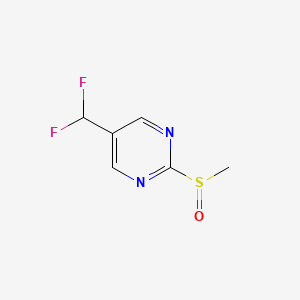
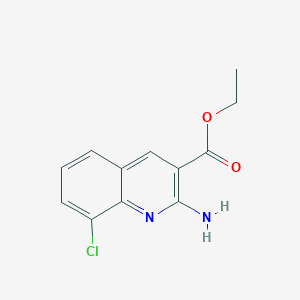


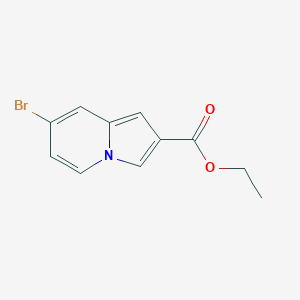

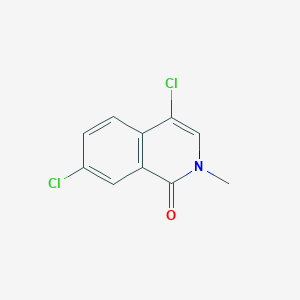
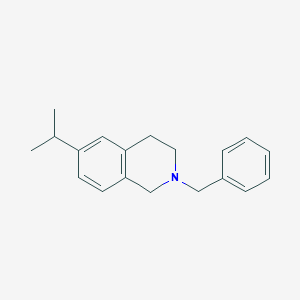
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
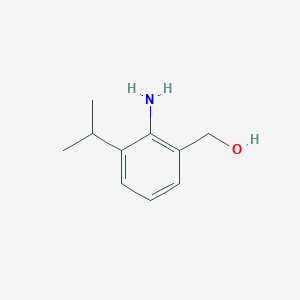
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
